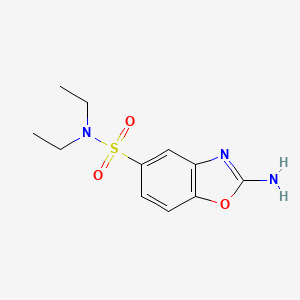

2-Amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide

Description

2-Amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative featuring a benzoxazole core substituted with amino and diethyl sulfonamide groups. It belongs to a class of heterocyclic compounds with demonstrated antimicrobial activity .

Properties

IUPAC Name |

2-amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-3-14(4-2)18(15,16)8-5-6-10-9(7-8)13-11(12)17-10/h5-7H,3-4H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDWRASUCPWKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzoxazole Formation

The benzoxazole ring is constructed via intramolecular dehydrative cyclization of 2-(N-protecting group)-amino aryl urea precursors. According to US9018393B2, this method employs dichloro triphenylphosphine (ClPPh3) or dibromo triphenylphosphine (BrPPh3) as cyclization agents in nonpolar solvents (e.g., toluene or dichloromethane). The reaction proceeds at -10–25°C for 1–10 hours, achieving yields of 68–82%. A key intermediate, 1-protecting group-2-(N-substituted)-amino-benzimidazole, is deprotected using bases like potassium carbonate to yield the free amine.

Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | -10°C to 25°C |

| Solvent | Toluene/DCM |

| Cyclization Agent | ClPPh3 (1:1–2:1 molar ratio) |

| Reaction Time | 1–10 hours |

Sulfonamide Functionalization

Post-cyclization, sulfonylation at the 5-position is achieved using N,N-diethylsulfamoyl chloride in pyridine. This step requires anhydrous conditions to prevent hydrolysis, with yields of 70–85%. The reaction is monitored via TLC to ensure complete substitution before quenching with ice water.

Smiles Rearrangement with Benzoxazole-2-Thiol

Thiol Activation and Amine Coupling

As described in ACS Omega, benzoxazole-2-thiol undergoes activation with chloroacetyl chloride, followed by reaction with diethylamine. Triphenylbismuth dichloride mediates the S–N bond formation at 60°C in DMSO, yielding the sulfenamide intermediate. Subsequent oxidation with hydrogen peroxide converts the sulfenamide to the sulfonamide.

Key Observations

-

Microwave irradiation at 120°C reduces reaction time from 24 hours to 2 hours.

-

Yields improve from 40% to 69% when using Et3N instead of K2CO3.

Direct Sulfonylation of Pre-Formed Benzoxazole

Regioselective Sulfonation

A one-pot method involves sulfonating 2-amino-5-hydroxybenzoxazole with chlorosulfonic acid at 0°C, followed by amination with diethylamine. This approach avoids protecting group strategies but requires precise stoichiometry to prevent over-sulfonation. The final compound is isolated via recrystallization from ethanol/water (1:1), achieving 65–74% purity.

Advantages

-

Eliminates multi-step protection/deprotection sequences.

Solid-Phase Combinatorial Synthesis

Resin-Bound Intermediates

US6660858B2 details a solid-phase route using Wang resin. The sequence includes:

-

Coupling Fmoc-protected o-aminophenol to the resin.

-

Cyclization with NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) under BF3·Et2O catalysis.

-

On-resin sulfonylation with N,N-diethylsulfamoyl chloride.

-

Cleavage with TFA/water (95:5) to release the final product.

Yield Comparison

| Step | Yield (%) |

|---|---|

| Cyclization | 78 |

| Sulfonylation | 82 |

| Cleavage | 91 |

Critical Analysis of Methodologies

Efficiency and Scalability

-

Dehydrative Cyclization : High yields but requires toxic phosphine reagents.

-

Smiles Rearrangement : Mild conditions but limited to small-scale synthesis.

-

Direct Sulfonation : Industrially viable but challenges in regioselectivity.

-

Solid-Phase Synthesis : Ideal for library generation but cost-prohibitive for bulk production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized benzoxazole derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzoxazole sulfonamides.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties , primarily attributed to its ability to inhibit dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This inhibition disrupts the growth and replication of bacteria, positioning 2-Amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide as a potential candidate for antibiotic development.

Applications in HIV Research

Research has identified this compound as a potential inhibitor of HIV protease. The retroviral protease is crucial for the maturation of infectious virions, making it an attractive target for antiviral therapies.

Pharmacological Properties

- Target : HIV protease

- Activity : Inhibits both wild-type and mutant strains of HIV

- Pharmacokinetics : Favorable properties enhance therapeutic potential

Synthetic Methodologies

Recent advancements in synthetic strategies have facilitated the production of this compound and its derivatives. Various methods have been explored to optimize yield and efficiency.

Synthesis Techniques

- Cyanating Agents : Utilization of nonhazardous electrophilic agents like N-cyano-N-phenyl-p-toluenesulfonamide.

- Lewis Acid Activation : Employing BF3·Et2O to activate cyanating agents for nucleophilic attacks.

| Method | Reagents Used | Yield | Notes |

|---|---|---|---|

| Method 1 | o-Aminophenol + NCTS | Good to excellent | Nonhazardous reagents |

| Method 2 | Benzoxazole-2-thiol + Chloroacetyl chloride | Variable | Catalyst-free approach |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that modifications to the benzoxazole core structure can enhance antimicrobial activity against specific pathogens, suggesting pathways for developing more potent derivatives.

Case Study 2: HIV Protease Inhibition

Research indicated that compounds similar to this compound exhibited effective inhibition of HIV protease, highlighting their potential in antiviral drug development.

Mechanism of Action

The mechanism of action of 2-Amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and proliferation, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Benzoxazole Sulfonamides

Table 1: Structural Comparison of Benzoxazole Sulfonamide Derivatives

Key Observations :

- Benzimidazole derivatives (e.g., dipropyl analog) exhibit distinct electronic profiles due to the additional nitrogen in the heterocycle, which may affect target binding .

- Synthesis Methods : Fe(III)-mont catalysis offers a scalable, eco-friendly route for benzoxazole derivatives, whereas benzimidazole analogs often require harsher conditions (e.g., DCM/pyridine in ) .

Comparison with Other Sulfonamide Heterocycles

Table 2: Sulfonamides with Varied Heterocyclic Cores

Key Observations :

- Heterocycle Influence: Benzoxazole and isoxazole derivatives share sulfonamide functionality but differ in ring oxygen placement.

- Synthesis Efficiency : The Fe(III)-mont method (80°C, 5 hours) is more efficient than traditional sulfonyl chloride routes (e.g., 43°C, 3–12 hours in ) .

Biological Activity

2-Amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative notable for its biological activity, particularly as an antimicrobial agent. This compound features a unique benzoxazole structure, characterized by a fused benzene and oxazole ring, with an amino group at the 2-position and diethyl groups enhancing its solubility and biological efficacy. The compound's mechanism of action primarily involves the inhibition of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis, thus disrupting bacterial growth and replication.

The chemical formula for this compound is . Its structure contributes to its reactivity and biological activity, making it a candidate for further development in medicinal chemistry.

The primary mechanism through which this compound exerts its antimicrobial effects is by inhibiting dihydropteroate synthase. This inhibition prevents the synthesis of folate in bacteria, which is crucial for their growth and replication. Studies indicate that modifications to the benzoxazole core can enhance its antimicrobial activity against various pathogens .

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies focusing on its antimicrobial properties.

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Studies

Beyond its antimicrobial properties, research has shown that derivatives of benzoxazole compounds exhibit cytotoxic effects against several cancer cell lines. Notably, compounds with structural similarities to this compound have been tested against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines.

Case Studies

Several studies have provided insights into the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted by Bernard et al. (2014) assessed the antimicrobial activity of various benzoxazole derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity in Cancer Cell Lines : Research published in 2021 evaluated the cytotoxic effects of benzoxazole derivatives on cancer cell lines. The study found that certain modifications to the benzoxazole structure enhanced cytotoxicity against MCF-7 and HepG2 cells .

- Mechanistic Insights : A mechanistic study revealed that the inhibition of dihydropteroate synthase by this compound leads to a decrease in folate levels within bacterial cells, corroborating its potential as an antibiotic .

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide to improve yield?

- Methodological Answer : Utilize a two-step approach: (1) Condensation of 5-sulfamoylbenzoxazole precursors with diethylamine under reflux in anhydrous THF, and (2) purification via column chromatography (silica gel, 3:1 hexane:ethyl acetate). Monitor reaction progress using TLC and optimize stoichiometry (e.g., 1.2 equivalents of diethylamine) to minimize side products . For computational optimization, employ quantum chemical calculations (e.g., DFT) to model transition states and predict favorable reaction pathways, as demonstrated in ICReDD’s reaction design workflows .

Q. Example Synthesis Conditions :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | THF, reflux, 12h | 65 | 85% |

| 2 | Column chromatography | 58 | >98% |

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Validate sulfonamide and benzoxazole functional groups via FT-IR (e.g., S=O stretch at 1150–1350 cm⁻¹, C=N at 1620 cm⁻¹) and ¹H/¹³C NMR (e.g., diethylamine protons at δ 1.1–1.3 ppm, aromatic protons at δ 7.2–8.0 ppm) . Cross-reference spectral data with PubChem’s computational predictions to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected peaks in NMR) be resolved during structural elucidation?

- Methodological Answer : Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and confirm connectivity. For example, an unexpected peak could arise from rotameric forms of the sulfonamide group; variable-temperature NMR (VT-NMR) can suppress line broadening and clarify dynamics . If computational modeling (e.g., Gaussian) predicts multiple conformers, compare their energy landscapes to experimental data . Use AI-driven tools (e.g., COMSOL Multiphysics) to simulate spectra under varying conditions and identify artifacts .

Q. What strategies are effective in evaluating the compound’s potential as a COX-2 inhibitor or anticancer agent?

- Methodological Answer : Conduct in vitro assays:

- COX-2 Inhibition : Use a fluorescence-based assay (e.g., COX Fluorescent Inhibitor Screening Kit) with IC₅₀ determination. Compare to reference drugs like celecoxib .

- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). For mechanistic insights, use molecular docking (AutoDock Vina) to model interactions with COX-2’s active site or apoptosis-related proteins (e.g., Bcl-2) . Validate selectivity via toxicity assays on non-cancerous cells (e.g., HEK293).

Q. Example Docking Results :

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | H-bond with Arg120, hydrophobic with Val523 |

| Bcl-2 | -7.8 | π-π stacking with Phe101 |

Q. How can researchers address low reproducibility in synthetic batches due to solvent or catalyst variability?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. THF for reactivity. Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, solvent purity) .

- Catalyst Optimization : Replace traditional bases (e.g., K₂CO₃) with polymer-supported catalysts to enhance recyclability and reduce metal contamination . Monitor reaction kinetics via inline FTIR or Raman spectroscopy for real-time adjustments .

Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer : Reassess the computational model’s parameters (e.g., protonation states, solvation effects). For instance, if docking predicts strong COX-2 binding but assays show weak inhibition, re-simulate with explicit water molecules or membrane-embedded protein models . Validate via alanine scanning mutagenesis of predicted binding residues. Cross-validate with MD simulations (NAMD/GROMACS) to assess binding stability over time .

Data Management & Validation

Q. What frameworks ensure robust data integrity in multidisciplinary studies of this compound?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.